molecular formula C15H17N3O5 B2393716 N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide CAS No. 891120-55-1

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide

Cat. No.: B2393716
CAS No.: 891120-55-1
M. Wt: 319.317
InChI Key: OPFILMUVCZUVPA-UHFFFAOYSA-N
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Description

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is a synthetic organic compound characterized by the presence of a 3,4,5-trimethoxyphenyl group, an oxadiazole ring, and a cyclopropanecarboxamide moiety

Mechanism of Action

Target of Action

The primary targets of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide are tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β . These proteins play crucial roles in cell division, protein folding, oxidative stress response, gene expression, signal transduction, drug resistance, and cell proliferation, respectively .

Mode of Action

The compound interacts with its targets, leading to their inhibition . For instance, it inhibits tubulin polymerization, which is essential for mitosis, thereby disrupting cell division . It also inhibits Hsp90, a chaperone protein that assists in the correct folding of other proteins, leading to the degradation of Hsp90 client proteins .

Biochemical Pathways

The compound affects multiple biochemical pathways due to its multi-target nature . By inhibiting tubulin, it disrupts the microtubule dynamics, leading to cell cycle arrest at the G2/M phase . The inhibition of Hsp90 affects several signaling pathways, including the PI3K/AKT/mTOR pathway, which is involved in cell survival and proliferation .

Pharmacokinetics

Compounds containing the trimethoxyphenyl (tmp) group, such as this one, are known to exhibit good bioavailability

Result of Action

The compound’s action results in notable anti-cancer effects by effectively inhibiting its targets . It also displays anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, it shows potential against viruses such as the AIDS virus, hepatitis C virus, and influenza virus .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the 3,4,5-Trimethoxyphenyl Group:

    Formation of the Cyclopropanecarboxamide Moiety: The final step involves the formation of the cyclopropanecarboxamide moiety through an amide coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide is unique due to the presence of the oxadiazole ring and the cyclopropanecarboxamide moiety, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5/c1-20-10-6-9(7-11(21-2)12(10)22-3)14-17-18-15(23-14)16-13(19)8-4-5-8/h6-8H,4-5H2,1-3H3,(H,16,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPFILMUVCZUVPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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